molecular formula C20H23N5O2 B2856692 2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2380043-65-0

2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2856692
CAS No.: 2380043-65-0
M. Wt: 365.437
InChI Key: KQHYQCCOIBWFHV-UHFFFAOYSA-N
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Description

2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of pyridine, pyrimidine, and piperidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling with the piperidine moiety. Common reagents used in these reactions include Grignard reagents, acetic anhydride, and various catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of high-pressure autoclaves and advanced purification techniques such as chromatography and crystallization are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various alcohols and amines .

Scientific Research Applications

2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine
  • 2-Substituted pyridines
  • Pyrimidine derivatives

Uniqueness

What sets 2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-9-22-20(23-10-14)27-12-15-3-2-5-25(11-15)19-16(8-21)7-17-13-26-6-4-18(17)24-19/h7,9-10,15H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHYQCCOIBWFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C3=C(C=C4COCCC4=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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